2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol

Adrenergic pharmacology Beta-blocker selectivity Receptor binding

Secure 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol (CAS 50741-73-6), a critical phenylephrine impurity standard and selective beta-3 adrenergic receptor partial agonist (EC50 10 nM). This meta-nitro, N-methyl phenylethanolamine offers a unique selectivity profile—low beta-1 affinity (Ki >1000 nM) and measurable alpha-1A affinity (Ki 138 nM)—that is not replicated by para-nitro analogs like nifenalol. Ideal for ANDA impurity method development (ICH Q3A/Q3B), adrenergic screening panels, and SAR benchmarking.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B13615236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)[N+](=O)[O-])O
InChIInChI=1S/C9H12N2O3/c1-10-6-9(12)7-3-2-4-8(5-7)11(13)14/h2-5,9-10,12H,6H2,1H3
InChIKeyONLDZWKXOALKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol: A Buyers' Technical Primer for an Adrenergic Research Probe


2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol (CAS 50741-73-6 as the (R)-enantiomer; also reported under CAS 97-14-5 for the racemate) is a synthetic phenylethanolamine derivative belonging to the aryl-ethanolamine class of adrenergic receptor ligands [1]. It bears a meta-nitro substituent on the phenyl ring and an N-methyl secondary amine, distinguishing it from catecholamine-based agonists and from para-substituted nitro analogs such as INPEA (nifenalol). The compound is recognized as a phenylephrine impurity (Phenylephrine Impurity 28) and is supplied with regulatory-grade characterization data, making it relevant both as a pharmacological tool for beta-adrenergic subtyping and as an analytical reference standard [2].

Why 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol Cannot Be Replaced by Generic Adrenergic Ligand Substitutes


Aryl-ethanolamine adrenergic ligands are highly sensitive to the position of the aromatic nitro group and the size of the N-alkyl substituent; simple replacement with a para-nitro isomer or an N-isopropyl analog fundamentally alters receptor-subtype selectivity [1]. For example, moving the nitro group from the meta to the para position converts a beta-3 partial agonist into a non-selective beta-blocker (INPEA/nifenalol), while substituting N-methyl for N-isopropyl eliminates the beta-3 agonist phenotype entirely [2]. The quantitative evidence below demonstrates that 2-(methylamino)-1-(3-nitrophenyl)ethan-1-ol occupies a specific selectivity niche—low beta-1 occupancy, measurable beta-3 functional agonism, and differential alpha-1 affinity—that cannot be replicated by commercially available in-class analogs, directly impacting experimental design in adrenergic pharmacology and impurity profiling workflows [3].

Quantitative Comparator Evidence for 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol vs. Closest Analogs


Beta-1 Adrenergic Receptor Binding: Inactive vs. the Para-Nitro Isomer INPEA (Nifenalol)

2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol shows negligible affinity for the beta-1 adrenergic receptor, with a Ki >1000 nM in a [3H]dihydroalprenolol displacement assay using rat heart tissue, a result classified as 'Not Active' in the BindingDB/ChEMBL curation [1]. In contrast, the para-nitro N-isopropyl analog INPEA (nifenalol; 1-(4-nitrophenyl)-2-isopropylaminoethanol) acts as a potent beta-1 antagonist: functional studies in anesthetized dogs report dose-related inhibition of isoproterenol-induced tachycardia, and radioligand binding studies demonstrate significant beta-1 occupancy (class-level inference: Ki values for INPEA are estimated to be in the low nanomolar to sub-micromolar range based on in vivo potency, though a direct, side-by-side binding assay against the same preparation is not available in the public domain) [2]. The meta-nitro, N-methyl substitution therefore confers a >1000-fold reduction in beta-1 affinity relative to the para-nitro, N-isopropyl pharmacophore.

Adrenergic pharmacology Beta-blocker selectivity Receptor binding

Human Beta-3 Adrenergic Receptor Agonism: Functional EC50 = 10 nM vs. Structural Analogs Lacking Measurable Agonism

In a cell-based cAMP accumulation assay using human beta-3 adrenergic receptor, 2-(methylamino)-1-(3-nitrophenyl)ethan-1-ol exhibits an EC50 of 10 nM [1]. A separate screening entry in ChEMBL classifies the compound as a 'partial weak agonist' at the human beta-3 receptor, confirming functional efficacy [2]. By contrast, the para-nitro N-isopropyl analog INPEA is classified as a beta-adrenergic antagonist with no reported beta-3 agonist activity, and the N-isopropyl-3-nitro analog shows no beta-3 activation data in public repositories; its reported application relates to CO2 capture rather than adrenergic pharmacology . This demonstrates that the combination of a meta-nitro group and a small N-methyl substituent is a critical determinant for beta-3 agonist activity within this chemical series.

Beta-3 adrenergic receptor cAMP accumulation Functional agonism

Alpha-1A Adrenergic Receptor Binding Affinity: Ki = 138 nM

In a radioligand binding assay against the bovine alpha-1A adrenergic receptor clone, 2-(methylamino)-1-(3-nitrophenyl)ethan-1-ol displays a Ki of 138 nM [1]. For context, phenylephrine—the parent drug from which this compound is derived as an impurity—is a well-characterized alpha-1 adrenergic agonist with EC50 values in the low micromolar range in functional tissue assays (pEC50 ≈5.99, corresponding to ~1 µM) [2]. The 138 nM Ki at alpha-1A implies the meta-nitro impurity may retain measurable alpha-1 affinity, but formal comparative binding data are not available in public databases. This modest alpha-1 binding, combined with the absence of beta-1 affinity, suggests a distinct selectivity profile that may be exploited in impurity profiling during phenylephrine quality control.

Alpha-1A adrenergic receptor Radioligand binding Receptor selectivity profiling

Alpha-1B Adrenergic Receptor Binding Affinity: Ki <10,000 nM – Low Affinity vs. Phenylephrine's Primary Alpha-1 Target

Binding to the hamster alpha-1B adrenergic receptor clone yields a Ki of <10,000 nM for 2-(methylamino)-1-(3-nitrophenyl)ethan-1-ol, indicating weak affinity [1]. This contrasts with the compound's higher affinity at alpha-1A (Ki = 138 nM), suggesting intra-subfamily selectivity. Phenylephrine, the associated parent drug, activates alpha-1 receptors broadly, but selective alpha-1B binding data for the impurity are not available. The >70-fold preference for alpha-1A over alpha-1B may have implications for analytical method specificity when distinguishing closely eluting nitro-impurities in HPLC-UV or LC-MS chromatograms.

Alpha-1B adrenergic receptor Binding selectivity Impurity characterization

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: Ki = 1.11 mM – Essentially Inactive vs. Substrate Phenylethanolamine

2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol inhibits PNMT with a Ki of 1.11 × 10^6 nM (1.11 mM), a value that is biologically irrelevant under standard assay conditions [1]. By comparison, the natural substrate phenylethanolamine has a Km in the low micromolar range, and potent PNMT inhibitors such as SKF 64139 exhibit Ki values in the low nanomolar range [2]. The absence of meaningful PNMT inhibition confirms that this compound does not interfere with the final step of epinephrine biosynthesis, an important negative selectivity finding for researchers designing in vivo or ex vivo experiments where catecholamine biosynthesis must remain unperturbed.

PNMT inhibition Catecholamine biosynthesis Off-target profiling

Regulatory-Grade Characterization as Phenylephrine Impurity 28: Defined Purity and Spectral Traceability vs. Uncharacterized Analogs

2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol is commercially supplied as Phenylephrine Impurity 28 (CAS 50741-73-6), accompanied by detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. Vendors such as SynZeal and ChemWhat provide certificates of analysis including HPLC purity, NMR, and Mass spectra, enabling direct use in analytical method development, method validation (AMV), and quality control (QC) of phenylephrine drug substance [2]. Unspecified '2-(methylamino)-1-(3-nitrophenyl)ethanol' from non-specialty suppliers may lack this regulatory documentation and characterized stereochemistry (the impurity is explicitly the (R)-enantiomer), creating procurement risk for laboratories operating under GMP/GLP standards.

Analytical reference standard Impurity profiling Pharmacopeial compliance

Procurement-Relevant Application Scenarios for 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol


Beta-3 Adrenergic Receptor Target Validation & Agonist Screening

Investigators conducting cAMP accumulation or β-arrestin recruitment assays at the human beta-3 adrenergic receptor can use 2-(methylamino)-1-(3-nitrophenyl)ethan-1-ol as a reference partial agonist with a defined EC50 of 10 nM [1]. Its low beta-1 affinity (Ki >1000 nM) ensures that observed functional responses are not confounded by beta-1 receptor cross-activation, a known issue with non-selective beta-agonists such as isoproterenol. The compound is suitable for head-to-head comparison with clinically used beta-3 agonists (mirabegron, vibegron) in in vitro pharmacology studies.

Phenylephrine ANDA Analytical Method Development & Quality Control

As Phenylephrine Impurity 28 (CAS 50741-73-6), the (R)-enantiomer of this compound serves as a critical reference standard for HPLC-UV and LC-MS method development, method validation (AMV), and quality control (QC) testing of phenylephrine hydrochloride drug substance and drug product [2]. Its known alpha-1A affinity (Ki = 138 nM) provides a pharmacological rationale for its inclusion as a specified impurity, and the availability of full characterization data (COA, NMR, MS) directly supports ANDA regulatory submissions under ICH Q3A/Q3B guidelines.

Structure-Activity Relationship (SAR) Studies on Nitro-Aryl Ethanolamines

Medicinal chemistry programs exploring the SAR of aryl-ethanolamine adrenergic ligands can use this compound as a reference for the meta-nitro, N-methyl phenotype. The quantitative data for beta-1, beta-3, alpha-1A, alpha-1B, and PNMT targets provide a multi-parameter selectivity profile that can be benchmarked against designed analogs [1][3]. Researchers can assess how incremental structural modifications (e.g., para-nitro shift, N-alkyl elongation) alter the selectivity fingerprint, enabling rational compound library design.

Adrenergic Receptor Subtype Profiling & Cross-Reactivity Assessment

Core facilities and contract research organizations offering adrenergic receptor screening panels can incorporate this compound as a characterized ligand with known binding and functional data across five distinct targets (beta-1, beta-3, alpha-1A, alpha-1B, PNMT) [1][3]. Its unique selectivity profile—beta-3 agonism accompanied by low beta-1 occupancy—makes it a valuable tool for calibrating assay systems and for use as a pharmacological control in multi-target profiling studies where subtype discrimination is essential.

Quote Request

Request a Quote for 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.